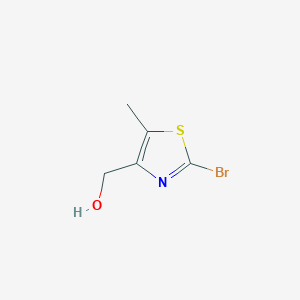
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is a chemical compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group
準備方法
The synthesis of 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to optimize yield and selectivity.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
類似化合物との比較
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can lead to different reactivity and applications.
1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylate: The ester derivative of the compound, which may have different solubility and stability properties.
1-methyl-2-(trifluoromethyl)cyclopropane-1-amine: The amine derivative, which can be used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a nitrile group on a cyclopropane ring, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
2839156-39-5 |
|---|---|
分子式 |
C6H6F3N |
分子量 |
149.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



